Polymerization Yield and Molecular Weight
In the landmark direct comparison by Sanford et al., the bis(bromomethyl) monomer gave substantially higher isolated yields of MEH-PPV with consistently higher molecular weights and narrower polydispersities than the bis(chloromethyl) monomer when polymerized under identical modified Gilch conditions (t-BuOK, THF) [1]. Quantitative data from Neef and Ferraris confirm that the bis(bromomethyl) monomer, without any additive, delivers MEH-PPV in 72% yield with number-average molecular weight (Mn) of 125,700 g mol⁻¹ and polydispersity index (PDI) of 1.06 [2]. In contrast, the bis(chloromethyl) monomer typically yields MEH-PPV in the range of 60–61% overall yield, frequently accompanied by insoluble gel formation that reduces usable polymer and broadens dispersity [3][4].
| Evidence Dimension | MEH-PPV polymerization outcome |
|---|---|
| Target Compound Data | Yield: 72%; Mn: 125,700 g mol⁻¹; PDI: 1.06 |
| Comparator Or Baseline | Bis(chloromethyl) monomer: Yield: ~60–61%; Mn: reportedly ~51,300 g mol⁻¹; PDI: ~1.52 under comparable conditions; frequent gel formation |
| Quantified Difference | Approximately 11–12 percentage point yield advantage; Mn approximately 2.4× higher; PDI improvement from ~1.52 to 1.06 (37% narrower dispersity) |
| Conditions | Modified Gilch route: t-BuOK, THF, room temperature; molecular weight data by GPC |
Why This Matters
Higher polymer yield and molecular weight with tighter dispersity translate directly into more reproducible thin-film optoelectronic properties and lower device-to-device variability in OLED and OPV applications.
- [1] E. M. Sanford, A. L. Perkins, B. Tang, A. M. Kubasiak, J. T. Reeves and K. W. Paulisse, Chem. Commun., 1999, 2347–2348. DOI: 10.1039/A907280B. Abstract: 'the bis(bromomethyl) monomer was found to give substantially higher yields of MEH–PPV with consistently higher molecular weights and narrower polydispersities than the corresponding bis(chloromethyl) monomer.' View Source
- [2] C. J. Neef and J. P. Ferraris, Macromolecules, 2000, 33, 2311–2314. Corrected Table 2 reports for polymerization with 0% 4-methoxyphenol: yield 72%, Mn 125,700, PDI 1.06. View Source
- [3] Xiao-Chang Li et al., reported 60% yield for the bis(chloromethyl) monomer route and noted frequent gel formation problems. (scite.ai author profile). View Source
- [4] Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene, Synth. Commun., 2008, 38, 61% overall yield on 2-mol scale. View Source
